(2-Fluoro-4-methoxy-3-(methylthio)phenyl)boronic acid
Description
Properties
Molecular Formula |
C8H10BFO3S |
|---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
(2-fluoro-4-methoxy-3-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO3S/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,11-12H,1-2H3 |
InChI Key |
VOSHZIYDPKEABN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)SC)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Metalation and Electrophilic Borylation Route
A common synthetic strategy for substituted phenylboronic acids involves halogen-metal exchange followed by quenching with an electrophilic boron reagent. According to patent US8822730B2, a closely related fluorinated and substituted phenylboronic acid can be synthesized by:
- Reacting a substituted fluoro-chlorobenzene derivative with an alkyl lithium reagent to generate a lithiated intermediate.
- Quenching this intermediate with an electrophilic boronic acid derivative reagent (e.g., trialkyl borates or boronic esters).
- Hydrolyzing the resulting boronic acid derivative to afford the target boronic acid.
For example, starting from 3-chloro-1-fluoro-2-substituted benzene, treatment with an alkyl lithium reagent (such as n-butyllithium) at low temperature produces the aryl lithium species. Subsequent reaction with a boron electrophile yields the boronic acid after hydrolysis.
Isolation is enhanced by:
- Using a biphasic mixture of water and a water-miscible organic solvent (e.g., acetonitrile).
- Adding salts such as saturated sodium chloride to improve phase separation and yield.
- Acidifying the aqueous phase with hydrochloric acid (6 M HCl) to protonate the boronate species and facilitate extraction into the organic phase.
- Evaporating the organic solvent and drying the solid product under vacuum to achieve high purity (>95%) and yields exceeding 90%.
This method is advantageous because the boronic acid product can often be used directly in subsequent coupling or esterification reactions without further purification, reducing process steps.
Palladium-Catalyzed Borylation of Aryl Halides
Another widely used preparation method is the palladium-catalyzed borylation of aryl halides, particularly bromides or iodides. For the synthesis of 2-fluoro-4-methoxyphenylboronic acid derivatives, including the methylthio-substituted analog, the following approach is typical:
- Starting from 2-fluoro-4-methoxy-3-(methylthio)phenyl bromide or iodide.
- Reacting with bis(pinacolato)diboron as the boron source.
- Using a palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.
- Employing a base like potassium acetate or potassium carbonate.
- Conducting the reaction in an inert atmosphere (nitrogen or argon) at temperatures between room temperature and 100°C.
- Solvents such as tetrahydrofuran, dioxane, or toluene are commonly used.
This method allows for efficient formation of the boronic acid or its pinacol ester intermediate, which can be hydrolyzed to the free boronic acid. Industrial scale-up often employs continuous flow reactors to optimize heat management and reaction consistency.
Oxidation and Functional Group Transformations
In some synthetic schemes, the methylthio substituent may be introduced or modified via oxidation steps post-borylation. For example, oxidation with m-chloroperbenzoic acid (m-CPBA) can convert methylthio groups to sulfoxides or sulfones if required for downstream applications. This step is usually performed after initial boronic acid formation to maintain the integrity of the boronic acid group.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-methoxy-3-(methylthio)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation of the boronic acid group
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
(2-Fluoro-4-methoxy-3-(methylthio)phenyl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Medicinal Chemistry:
Material Science: Used in the synthesis of advanced materials, such as liquid crystals and polymers, due to its unique functional groups.
Biological Research: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-methoxy-3-(methylthio)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (2-fluoro-4-methoxy-3-(methylthio)phenyl)boronic acid, we compare it with structurally related phenylboronic acid derivatives (Table 1). Key differences in substituent positions, electronic effects, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Electronic and Steric Effects The 2-fluoro substituent in the target compound enhances electrophilicity at the boron center, facilitating cross-coupling reactions compared to non-fluorinated analogs . The methylthio group (SCH₃) at position 3 introduces steric hindrance and electron-donating effects, which may reduce reaction rates in some Pd-catalyzed systems but improve stability in aqueous environments (e.g., hydrogels for glucose sensing) . Methoxy groups (OCH₃) at position 4 increase solubility in polar solvents compared to alkylthio or halogenated analogs .
Biological Activity
- Compared to 4-fluoro-3-methoxyphenylboronic acid (similarity score 0.94, ), the target compound’s methylthio group may enhance binding to hydrophobic enzyme pockets (e.g., β-lactamases or histone deacetylases) .
- In contrast, 2-chloro-4-methoxyphenylboronic acid exhibits lower reactivity in Rh-catalyzed carbometalation due to chlorine’s stronger electron-withdrawing effects .
Hydrogel sensors utilizing phenylboronic acids (e.g., glucose monitoring) benefit from the target compound’s balance of hydrophobicity (SCH₃) and polarity (OCH₃) .
Research Findings
- Catalytic Efficiency : In Pd-catalyzed antipyrine synthesis, methylthio-substituted phenylboronic acids demonstrated higher yields (~70–80%) compared to methoxy or chloro analogs .
- Enzyme Inhibition : Boronic acids with 3-substituents (e.g., SCH₃) showed improved inhibition of fungal histone deacetylases (IC₅₀ ~1 µM) compared to simpler analogs .
- Conductance Properties : Methylthio groups in phenylboronic acids generate distinct 2D conductance histograms under applied voltages, suggesting utility in molecular electronics .
Biological Activity
(2-Fluoro-4-methoxy-3-(methylthio)phenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various biological applications, including drug development and enzyme inhibition. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound primarily stems from its ability to interact with various biomolecules. The boronic acid group can reversibly bind to hydroxyl groups in sugars or other biomolecules, affecting their function. This property is particularly significant in the context of enzyme inhibition, where boronic acids can act as inhibitors by mimicking the natural substrates of the enzymes they target.
Structure-Activity Relationship (SAR)
The presence of specific substituents on the phenyl ring significantly influences the biological activity of boronic acids. In the case of this compound:
- Fluorine Substitution : The fluorine atom enhances the acidity of the boronic acid, which can improve its binding affinity to target proteins or receptors .
- Methoxy and Methylthio Groups : These groups can modulate lipophilicity and steric hindrance, affecting the compound's permeability and overall biological efficacy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs.
| Compound | Target Activity | IC50 (µM) | References |
|---|---|---|---|
| This compound | nAChR modulation | 30 | |
| Analog with different substituents | SOCE inhibition | 4.3 | |
| Fluorinated analog | Increased potency in receptor binding | 30 |
Case Studies
- nAChR Modulation : In a study investigating various boronic acids' effects on nicotinic acetylcholine receptors (nAChRs), this compound demonstrated effective modulation with an IC50 value of 30 µM. This suggests a potential role in neurological applications where nAChR activity is crucial .
- Store-Operated Calcium Entry (SOCE) : Another study evaluated the compound's ability to inhibit SOCE in HEK293 cells. The results indicated a significant inhibitory effect with an IC50 value of 4.3 µM, highlighting its potential as a therapeutic agent in conditions where calcium signaling is dysregulated .
Q & A
Basic Questions
Q. What are the established synthetic routes for (2-Fluoro-4-methoxy-3-(methylthio)phenyl)boronic acid?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. A general procedure involves reacting halogenated precursors (e.g., bromo- or iodoarenes) with boronic acids under palladium catalysis. For example, analogous syntheses of 4-(methylthio)phenylboronic acid derivatives achieved 85% yield using Pd catalysts, aryl halides, and bases like Na₂CO₃ in biphasic solvent systems (toluene/water) . Optimize reaction temperatures (typically 80–100°C) and ligand selection (e.g., SPhos or XPhos) to enhance efficiency.
Q. How is this boronic acid characterized in research settings?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. For example, ¹H NMR peaks for methylthio groups typically appear at δ ~2.5 ppm, while methoxy groups resonate at δ ~3.8–4.0 ppm. Fluorine substituents can cause splitting patterns in aromatic regions (δ ~6.5–8.0 ppm) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., B-O stretching at ~1340 cm⁻¹) .
Q. What are its solubility properties and recommended storage conditions?
- Methodological Answer : Boronic acids are generally polar but may exhibit limited solubility in aqueous media. Use dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for dissolution. Store at 0–6°C under inert gas (e.g., argon) to prevent oxidation of the methylthio group and boronic acid degradation .
Q. What are its primary reactivity patterns in cross-coupling reactions?
- Methodological Answer : The compound participates in Suzuki-Miyaura couplings to form biaryl structures. Reactivity is influenced by steric and electronic effects: the electron-donating methoxy group enhances coupling efficiency, while the methylthio group may require protection to avoid side reactions. Use Pd(OAc)₂ with SPhos ligand for hindered substrates .
Advanced Research Questions
Q. How can conflicting synthetic yields (e.g., 37% vs. 85%) be resolved in analogous boronic acid syntheses?
- Methodological Answer : Yield discrepancies often stem from substrate steric hindrance or competing protodeboronation. Optimize by:
- Ligand screening : Bulky ligands improve stability of Pd intermediates.
- Solvent systems : Biphasic toluene/water mixtures reduce side reactions.
- Temperature control : Lower temperatures (60–80°C) mitigate decomposition .
Q. What strategies stabilize this boronic acid under physiological or aqueous conditions?
- Methodological Answer : The methylthio group is prone to oxidation. Stabilize via:
- Protection : Use tert-butyl disulfide or temporary silyl protection during synthesis.
- pH control : Maintain mildly acidic conditions (pH 5–6) to prevent boronate hydrolysis, as seen in glucose-sensitive hydrogel studies .
Q. How are trace impurities (e.g., genotoxic boronic acids) detected and quantified?
- Methodological Answer : Employ LC-MS/MS with a limit of detection (LOD) <1 ppm. Validate using ICH guidelines:
- Column : C18 with 0.1% formic acid in water/acetonitrile gradients.
- Ionization : Electrospray ionization (ESI) in negative mode for boronate adducts .
Q. What role does this compound play in stimuli-responsive drug delivery systems?
- Methodological Answer : Its phenylboronic acid moiety forms reversible complexes with diols (e.g., glucose). This property is exploited in glucose-sensitive hydrogels for insulin delivery. Adjust the methoxy and methylthio substituents to modulate binding affinity and hydrogel swelling behavior .
Q. How can byproduct formation during cross-coupling be minimized?
- Methodological Answer : Common byproducts include homocoupled biaryls and deboronated arenes. Mitigate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
